N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide
Description
N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring, a furan ring, and a sulfamoyl group
Properties
IUPAC Name |
N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2)6-4-3-5-10(13)15-12(16)9-7-11(19-8-9)20(14,17)18/h7-8,10H,3-6H2,1-2H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDGFTAXZFXTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NC(=O)C2=COC(=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the cyclohexyl derivative, followed by the introduction of the furan ring and the sulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of green solvents are explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
- N-(2,2-dimethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine
- Methyl(2,2-dimethylcyclohexyl) ketone
Comparison: N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide is unique due to its combination of a cyclohexyl ring, a furan ring, and a sulfamoyl group. This structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
